An In-depth Technical Guide to the Physicochemical Properties of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Molecular Structure and Therapeutic Potential
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. Among the most fundamental of these are the physicochemical properties of the molecule. These intrinsic characteristics dictate how a compound will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine , a molecule featuring a substituted phenyl ring linked to a dimethylaminopiperidine moiety.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the scientific rationale behind the experimental determination of these properties. By elucidating the "why" behind the "how," this guide aims to empower scientists to make informed decisions in the optimization and development of this and similar chemical scaffolds. The structure of this guide is tailored to logically unfold the characterization of the molecule, from its basic identity to its behavior in solution and under stress.
Molecular and Structural Characterization
A precise understanding of a compound's identity is the foundation of all subsequent analysis.
Chemical Structure:
Caption: 2D Chemical Structure of the target compound.
This compound, with a molecular formula of C₁₄H₂₃N₃O, possesses several key structural features that will dictate its physicochemical behavior:
-
An aromatic amine on the phenyl ring.
-
A methoxy group ortho to the amino group.
-
A tertiary amine within the piperidine ring.
-
A tertiary dimethylamino group attached to the piperidine ring.
These functional groups are the primary determinants of the compound's ionization state, lipophilicity, and potential for hydrogen bonding.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | [3] |
| CAS Number | 1089279-91-3 | [3][4][5] |
| Molecular Formula | C₁₄H₂₃N₃O | [4][6] |
| Molecular Weight | 249.35 g/mol | [4] |
| Predicted XlogP | 1.9 | [6] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters for any drug candidate.[7] It quantifies the acidity or basicity of a molecule's functional groups and determines the extent of ionization at a given pH.[7] This is paramount, as the ionization state influences solubility, permeability across biological membranes, and interaction with target proteins.[7] For 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, there are three key basic centers: the aromatic amine, the tertiary piperidine nitrogen, and the exocyclic tertiary dimethylamino group. Determining their respective pKa values is essential for predicting the compound's behavior in the varied pH environments of the human body, from the acidic stomach to the physiological pH of the blood.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a robust and widely used method for pKa determination, provided the compound possesses a chromophore close to an ionizable center, leading to a pH-dependent change in the UV-Vis spectrum.[1][2][8] The substituted aniline core of our target molecule makes it an ideal candidate for this technique.
Causality Behind Experimental Choices:
-
Why UV-Vis? This method requires a small amount of sample compared to potentiometric titration and is readily automated in a 96-well plate format for higher throughput.[8][9]
-
Why a Range of Buffers? To accurately define the titration curve, the absorbance must be measured across a wide pH range that brackets the expected pKa values of all ionizable groups.
-
Why Multi-Wavelength Analysis? Analyzing the absorbance changes at multiple wavelengths where the protonated and deprotonated species show maximal differences enhances the signal-to-noise ratio and improves the accuracy of the pKa determination.[1]
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a pH range from approximately 2 to 12.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate buffer solutions to different wells. Then, add a small, precise volume of the DMSO stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on the pKa.
-
Spectrophotometric Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[8]
-
Data Analysis:
-
Identify wavelengths with the largest absorbance changes as a function of pH.
-
Plot absorbance at these key wavelengths against the measured pH of each buffer solution.
-
Fit the resulting sigmoidal curve to the appropriate Henderson-Hasselbalch-derived equation to calculate the pKa value, which corresponds to the inflection point of the curve.[10]
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Lipophilicity (logP/logD): A Measure of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.[12][13] A compound's logD at physiological pH (7.4) is a key indicator of its ability to cross cell membranes, including the intestinal wall and the blood-brain barrier.[11] For our target molecule, which has multiple basic centers, measuring logD at pH 7.4 is essential. The predicted XlogP of 1.9 suggests a balanced character, but experimental verification is crucial.
Experimental Protocol: LogD Determination by the Shake-Flask Method
The shake-flask method is the traditional "gold standard" for logP and logD determination due to its direct measurement of partitioning.[12][14]
Causality Behind Experimental Choices:
-
Why n-Octanol? n-Octanol is widely accepted as a surrogate for the lipid bilayer of biological membranes.
-
Why pH 7.4 Buffer? This mimics the pH of blood plasma and provides the most physiologically relevant logD value for predicting in vivo distribution.
-
Why Pre-saturation? Pre-saturating the n-octanol with buffer and the buffer with n-octanol ensures that the volumes of the two phases do not change during the experiment, leading to more accurate results.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of n-octanol and the buffer in a separatory funnel, shake vigorously, and allow the phases to separate overnight. This creates pre-saturated solvents.
-
Compound Addition: Accurately prepare a solution of the test compound in the pre-saturated buffer.
-
Partitioning: Place a known volume of the compound-containing buffer and a known volume of the pre-saturated n-octanol into a vial (e.g., in a 1:1 or other defined ratio).
-
Equilibration: Shake the vial for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[15]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Shake-flask method workflow for LogD determination.
Aqueous Solubility: The Prerequisite for Absorption
Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, a prerequisite for absorption and bioavailability.[16][17] Poor solubility is a major hurdle in drug development, often leading to unreliable in vitro assay results and poor in vivo performance.[15][17] It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This is a high-throughput method used in early discovery to flag potential issues.[15][17][18]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. It is a lower-throughput but more definitive measurement, critical for lead optimization and pre-formulation.[15][16][17]
Experimental Protocol 1: Kinetic Solubility Assay (Nephelometry)
Causality Behind Experimental Choices:
-
Why DMSO stock? High-throughput screening libraries are typically stored in DMSO, making this method directly applicable to early discovery workflows.[15]
-
Why Nephelometry? Laser nephelometry provides a rapid, direct measurement of precipitation by detecting light scattering from undissolved particles, avoiding the need for a separation step.[15][16]
Step-by-Step Methodology:
-
Compound Plating: Dispense serial dilutions of the compound's DMSO stock solution into a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to all wells.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity (light scattering) in each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to controls.
Sources
- 1. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 2. pharmaguru.co [pharmaguru.co]
- 3. jk-sci.com [jk-sci.com]
- 4. biosynth.com [biosynth.com]
- 5. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. PubChemLite - 1-(4-amino-3-methoxyphenyl)-n,n-dimethylpiperidin-4-amine (C14H23N3O) [pubchemlite.lcsb.uni.lu]
- 7. rwandafda.gov.rw [rwandafda.gov.rw]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hi-tec.tripod.com [hi-tec.tripod.com]
- 11. chemimpex.com [chemimpex.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. enamine.net [enamine.net]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
